molecular formula C8H17NO B1265821 1-Isopropylpiperidin-4-ol CAS No. 5570-78-5

1-Isopropylpiperidin-4-ol

Cat. No.: B1265821
CAS No.: 5570-78-5
M. Wt: 143.23 g/mol
InChI Key: UZRXHHMTKCJKTQ-UHFFFAOYSA-N
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Description

1-Isopropylpiperidin-4-ol is an organic compound with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . It is a derivative of piperidine, featuring an isopropyl group attached to the nitrogen atom and a hydroxyl group on the fourth carbon of the piperidine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

1-Isopropylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry process of HIV-1 . The interaction between this compound and CCR5 is characterized by a strong salt-bridge interaction, which is facilitated by the presence of a basic nitrogen atom in the compound . This interaction is crucial for the compound’s potential as a CCR5 antagonist, which could be beneficial in the treatment of HIV-1 infections.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby preventing infection . Additionally, this compound may impact other cellular processes by modulating the activity of enzymes and proteins involved in cell signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as a CCR5 antagonist by forming a strong salt-bridge interaction with the receptor . This interaction inhibits the binding of HIV-1 to CCR5, thereby preventing the virus from entering the host cells. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can maintain its inhibitory effects on CCR5, thereby providing sustained protection against HIV-1 infection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the entry of HIV-1 into cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, which convert it into various metabolites . These metabolites may have different biochemical properties and can influence metabolic flux and metabolite levels in the body. The interaction of this compound with metabolic enzymes is crucial for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cells, this compound can accumulate in specific tissues, where it exerts its biochemical effects. The distribution of the compound within the body is influenced by factors such as its solubility, molecular weight, and affinity for binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypiperidine with acetone in the presence of acetic acid and tetrahydrofuran. The reaction mixture is stirred in an ice bath, followed by the addition of sodium triacetoxyborohydride . This method yields this compound with high efficiency.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 1-Isopropylpiperidin-4-one, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-Isopropylpiperidin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Methylpiperidin-4-ol
  • 1-Ethylpiperidin-4-ol
  • 1-Propylpiperidin-4-ol

Comparison: 1-Isopropylpiperidin-4-ol is unique due to the presence of the isopropyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-propan-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRXHHMTKCJKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204236
Record name 1-Isopropylpiperidin-4-ol
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5570-78-5
Record name 1-Isopropylpiperidin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5570-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isopropylpiperidin-4-ol
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Record name 1-Isopropylpiperidin-4-ol
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Record name 1-isopropylpiperidin-4-ol
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Synthesis routes and methods I

Procedure details

To a cold solution of 1-isopropylpiperidone (purchased at Chemie Brunschwig AG, 100 g, 1.0 eq.) in ethanol (500 mL) was added sodium borohydride (19.3 g, 0.7 eq.) in small portions. The reaction mixture was allowed to warm up to room temperature and was stirred overnight. After concentrating the mixture in vacuo, ice water (1 kg), sodium hydroxide aqueous solution (28% in mass, 0.5 L) and dichloromethane (1 L) were added. The mixture was stirred vigorously for 4 h and the aqueous layer was extracted with dichloromethane. Combined organic layers were washed with brine, dried over sodium sulfate, filtered and purified by fractionated vacuum distillation (20 mbar). One fraction (boiling point 95° C. at 20 mBar) was isolated to yield 61.3 g (60%) of the desired product as colorless oil. MS (m/e): 144.5 (MH+, 100%).
Name
1-isopropylpiperidone
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A mixture of 4-hydroxypiperidine (10 g, 0.10 mol), acetone (21.8 mL, 0.30 mol), acetic acid (5.7 mL, 0.10 mol) and tetrahydrofuran (150 mL) was stirred in an ice bath for 15 minutes. Sodium triacetoxyborohydride (31.3 g, 0.15mol) was then added portionwise and the mixture was stirred for a further 10 minutes. The reaction mixture was then warmed and stirred at room temperature for 10 minutes and at 40° C. for 2.5 hours. The solvent was evaporated under reduced pressure and the residue was dissolved in water (50 mL). The aqueous solution was basified to pH9 with 0.88 ammonia and the solution was stirred for 30 minutes. The reaction mixture was then extracted with diethyl ether (2×200 mL) and the combined extracts were dried over sodium sulfate and concentrated in vacuo to give a yellow oil. The oil was purified by column chromatography on silica gel, eluting with dichloromethane:methanol:0.88 ammonia, 96:4:1 to 90:10:1, to afford the title product as a yellow oil in quantitative yield, 14.6 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Hydroxypiperidine (2.13 g, 21.1 mmol), K2CO3 (5.83 g, 2 eq.), 2-bromopropane (11.2 g, 91 mmol, 4.3 eq.) and MeOH (21.3 ml) were refluxed together overnight. The reaction was allowed to cool to room temperature and quenched with 2M HCl solution (40 ml) and extracted with TBME (40 ml). The aqueous phase was basified to pH 14 with 2M NaOH solution and extracted with DCM (9×50 ml). The combined organic extracts were dried over MgSO4, filtered, washed with DCM and concentrated in vacuo to give 1-isopropyl-4-hydroxypiperidine (2.41 g, 80%) as a pale yellow oil.
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
21.3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-piperidinol (2.13 g, 21.1 mmol) was added to methanol (21 mL), and potassium carbonate (5.83 g, 42.2 mmol) and 2-bromopropane (11.2 g, 90.7 mmol) were further added thereto, followed by refluxing for 12 hours while stirring. Then, the reaction mixture was mixed with 2M HCl (40 mL) and extracted three times with dichloromethane (50 mL). The organic layer thus obtained was dried over anhydrous magnesium sulfate, and filtered and distilled under reduced pressure to obtain the title compound (2.2 g) as oil.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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